

An In-Depth Technical Guide to the Therapeutic Targets of Regorafenib

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Compound of Interest

Compound Name: Zeoh

Cat. No.: B12377657

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Regorafenib is an oral multi-kinase inhibitor that targets various protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. This guide provides a comprehensive overview of its primary therapeutic targets, supported by quantitative data, experimental protocols, and pathway visualizations.

Quantitative Data Summary

A summary of Regorafenib's inhibitory activity against key kinases is presented below. This data is crucial for understanding its mechanism of action and for guiding further research and clinical applications.

Target Kinase	IC50 (nM)	Assay Type	Reference
VEGFR1	1.5	Biochemical	
VEGFR2	4.2	Biochemical	
VEGFR3	4.6	Biochemical	
TIE2	40	Biochemical	
PDGFR- β	22	Biochemical	
KIT	7	Biochemical	
RET	1.5	Biochemical	
RAF-1	2.5	Biochemical	
BRAF	5.8	Biochemical	
BRAF (V600E)	2.8	Biochemical	
FGFR1	39	Biochemical	
FGFR2	109	Biochemical	

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the activity of Regorafenib.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Regorafenib against a panel of purified kinases.
- Methodology:
 - Recombinant human kinase domains are incubated with a specific peptide substrate and ATP.
 - Regorafenib is added in a series of dilutions to determine its inhibitory effect.

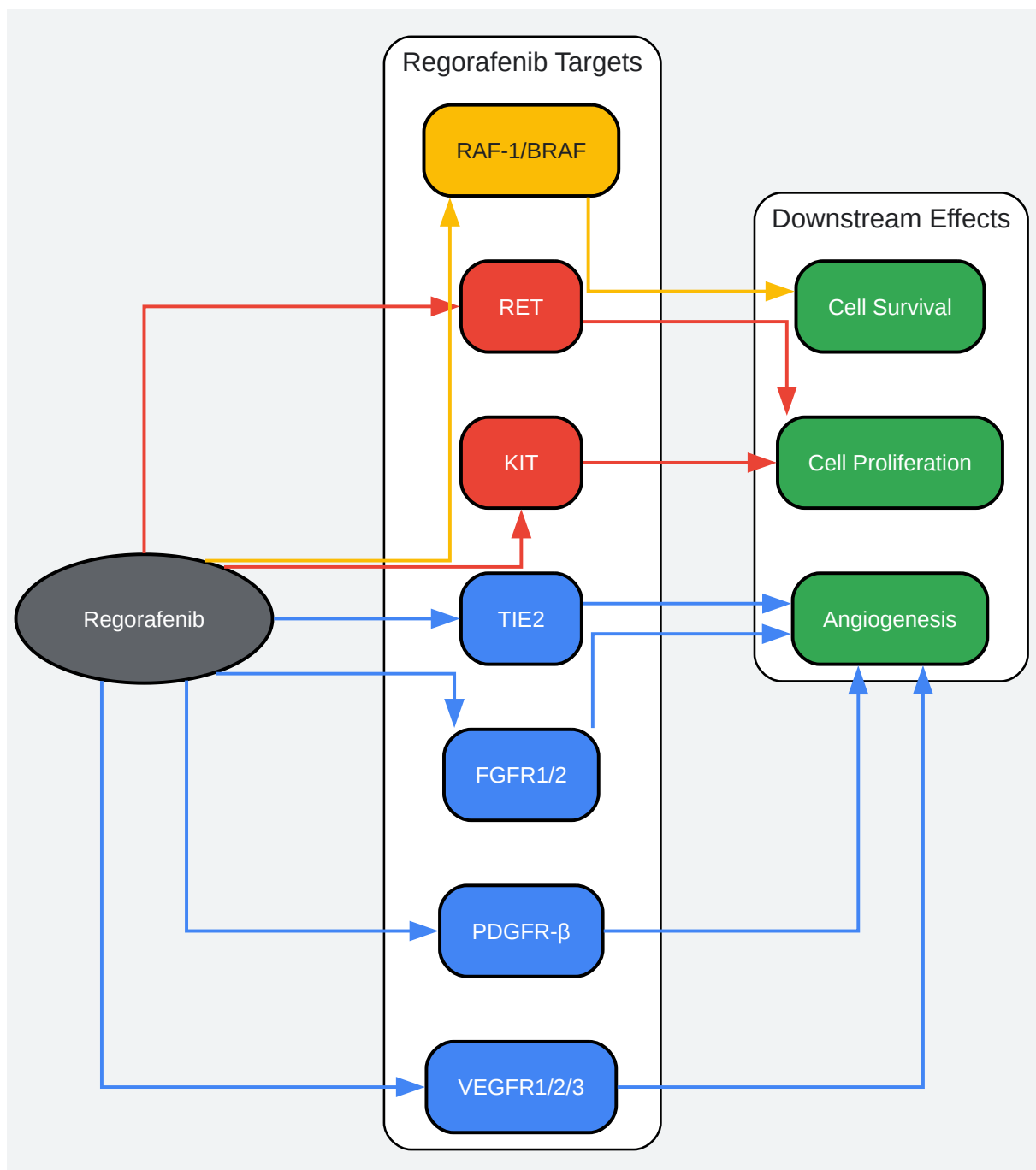
- The phosphorylation of the substrate is measured, typically using a luminescence-based assay (e.g., Kinase-Glo®).
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

- Objective: To assess the anti-proliferative effect of Regorafenib on cancer cell lines.
- Methodology:
 - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a range of Regorafenib concentrations.
 - After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®.
 - The concentration of Regorafenib that inhibits cell growth by 50% (GI50) is determined.

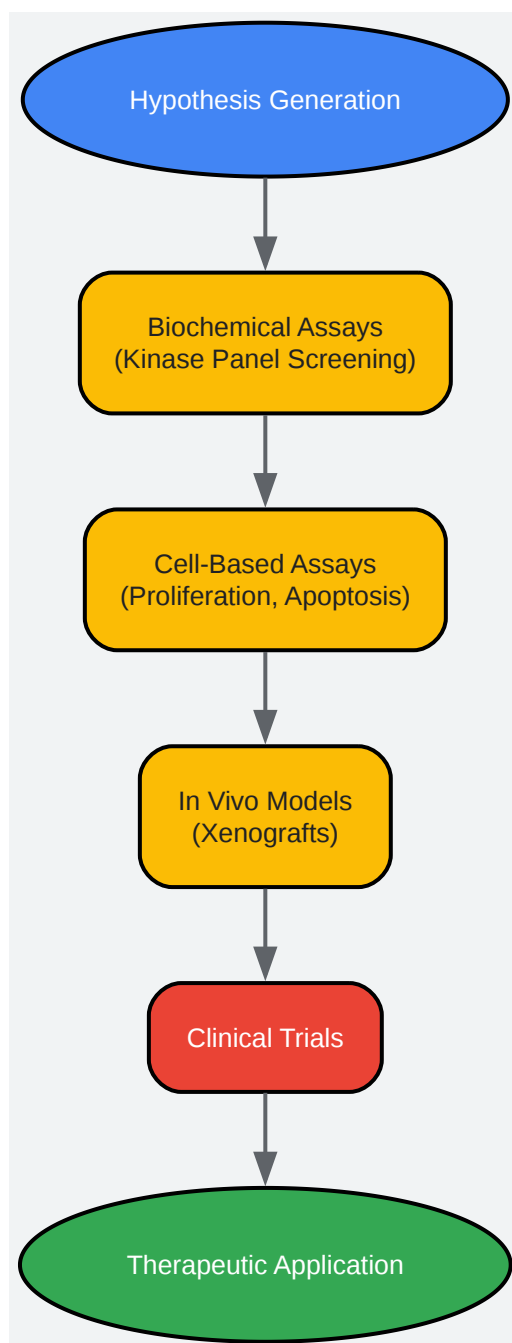
Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways targeted by Regorafenib and a typical experimental workflow for its evaluation.



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Caption: Regorafenib's multi-target inhibition of key signaling pathways.



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Caption: A generalized workflow for the preclinical and clinical evaluation of Regorafenib.

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